molecular formula C6H6Cl2N2O2S B1400304 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine CAS No. 944058-99-5

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Cat. No. B1400304
M. Wt: 241.09 g/mol
InChI Key: XILOXVPSHDYAFO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a chemical compound with the CAS number 944058-99-5 . It has a molecular weight of 241.1 and is typically in solid form . The IUPAC name for this compound is 4,6-dichloro-2-[(methylsulfonyl)methyl]pyrimidine .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is 1S/C6H6Cl2N2O2S/c1-13(11,12)3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a solid at room temperature . Its molecular weight is 241.1 .

Scientific Research Applications

Nonlinear Optical Material Potential

A study by Murthy et al. (2019) explored the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) and its potential as a third-order nonlinear optical material. Their analysis included spectroscopic studies and quantum chemical calculations, suggesting suitability for nonlinear optical devices like optical limiters and switches.

Chemoselective Reactions with Amines

Baiazitov et al. (2013) conducted research on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines. Their findings indicate that different types of amines selectively displace specific groups in the compound, leading to potential applications in selective organic synthesis. This study provides insights into the steric and electronic factors influencing these reactions (Baiazitov et al., 2013).

Aminopyrimidine Sulfonate Interactions

Research by Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium benzenesulfonate and related compounds. They highlighted the role of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in these structures, showing its relevance in understanding hydrogen bonding and sulfonate interactions in crystalline structures (Balasubramani et al., 2007).

Synthesis of Bioactive Compounds

Le (2014) described a synthesis process for 4,6-dimethyl-2-methanesulfonylpyrimidine, highlighting its importance as an intermediate in producing biologically active compounds. The study provides valuable insight into the efficient synthesis of this chemical (Le, 2014).

properties

IUPAC Name

4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILOXVPSHDYAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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